3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile is an organic compound characterized by its amino group, a chloro-substituted aromatic ring, and a nitrile functional group. Its molecular formula is with a molecular weight of 194.66 g/mol. This compound serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry and materials science.
This compound can be classified as an arylpropanenitrile due to the presence of the propanenitrile chain attached to an aromatic system. It is synthesized from readily available starting materials, making it accessible for research and industrial applications. The compound's structure includes a chiral center, which may influence its biological activity and interactions.
The synthesis of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile typically involves the following methods:
The molecular structure of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN2 |
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 3-amino-3-(3-chloro-5-methylphenyl)propanenitrile |
| InChI | InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3 |
| InChI Key | HCZQJCZSQSSAIN-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)Cl)C@@HN |
| Canonical SMILES | CC1=CC(=CC(=C1)Cl)C(CC#N)N |
The presence of both the amino and nitrile groups suggests potential for hydrogen bonding and other interactions in biological systems.
3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile can undergo various chemical transformations:
These reactions typically require specific conditions such as temperature control, solvent choice, and the presence of catalysts to optimize yields and minimize by-products.
The mechanism of action for 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile largely depends on its application in biological systems. The compound may interact with enzymes or receptors through:
These interactions may influence various biochemical pathways, making it a candidate for further study in drug development.
The physical properties of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile include:
Chemical properties relevant to this compound include:
The scientific uses of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile are diverse:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: